molecular formula C13H14ClIO2 B12610301 Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate CAS No. 647033-18-9

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate

Cat. No.: B12610301
CAS No.: 647033-18-9
M. Wt: 364.60 g/mol
InChI Key: QCDCLZVJMCMUQF-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is a halogenated aliphatic ester featuring a conjugated double bond (hex-5-enoate backbone) with chlorine, iodine, and phenyl substituents at positions 5, 6, and 6, respectively. Its molecular formula is C₁₃H₁₃ClIO₂, with a molecular weight of 353.60 g/mol. The iodine atom introduces significant steric bulk and polarizability, influencing reactivity in cross-coupling reactions or nucleophilic substitutions.

This compound’s structural complexity suggests applications in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals or functional materials.

Properties

CAS No.

647033-18-9

Molecular Formula

C13H14ClIO2

Molecular Weight

364.60 g/mol

IUPAC Name

methyl 6-chloro-5-iodo-6-phenylhex-5-enoate

InChI

InChI=1S/C13H14ClIO2/c1-17-12(16)9-5-8-11(15)13(14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

QCDCLZVJMCMUQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=C(C1=CC=CC=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as a phenylhexenoate ester, using reagents like chlorine and iodine under controlled conditions. The reaction may be catalyzed by transition metals to enhance the efficiency and selectivity of the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different haloalkanes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparative analysis of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate with key analogs is presented below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₁₃H₁₃ClIO₂ 353.60 Cl, I, Ph at C5, C6, C6 Aliphatic ester, conjugated alkene, halogenated
Methyl 6-chloro-5-ethyl-2-iodonicotinate C₉H₉ClINO₂ 325.53 Cl, I, ethyl at C6, C2, C5 Nicotinate (pyridine) ring, halogenated
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ 378.42 Ethoxycarbonyloxy, diphenyl at C5 Alkyne, ester, sterically hindered
Methyl (2Z,5Z)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate C₁₇H₂₂O₄ 298.35 Methoxy, methylidene, methyl, Ph Conjugated diene, multiple ether groups
Methyl 6-chloro-1H-indole-5-carboxylate C₁₀H₈ClNO₂ 225.63 Cl, ester at C6, C5 Indole heterocycle, aromatic

Functional Group and Reactivity Differences

  • Halogen Effects :

    • The iodine in the target compound enables participation in Ullmann or Stille couplings , unlike its chloro-only analogs (e.g., methyl 6-chloro-1H-indole-5-carboxylate ). Chlorine, being less polarizable, typically engages in SN2 reactions or eliminations.
    • In methyl 6-chloro-5-ethyl-2-iodonicotinate , iodine’s position on a pyridine ring directs electrophilic substitutions differently compared to the aliphatic chain in the target compound.
  • Backbone and Steric Effects: The alkene in the target compound allows for Diels-Alder or hydrogenation reactions, whereas the alkyne in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate facilitates cycloadditions but with higher strain. The diphenyl groups in ’s compound create severe steric hindrance, reducing nucleophilic attack rates compared to the single phenyl group in the target.
  • Electronic Properties :

    • The indole ring in methyl 6-chloro-1H-indole-5-carboxylate introduces electron-rich aromaticity, enhancing susceptibility to electrophilic substitution, unlike the aliphatic ester in the target.
    • Methoxy groups in the compound from donate electron density via resonance, stabilizing intermediates in reactions like epoxidation.

Physical and Spectral Properties

  • Solubility : The target compound’s methyl ester likely confers better solubility in dichloromethane or THF than the ethyl esters in or the polar indole derivatives .
  • Melting Points: Halogenated compounds generally exhibit higher melting points. For example, methyl 6-chloro-5-ethyl-2-iodonicotinate (MW 325.53) may have a higher mp than non-iodinated analogs due to iodine’s polarizability.
  • Spectroscopy : The iodine atom in the target compound would produce distinct ¹H NMR deshielding (~δ 7–8 ppm for adjacent protons) and a characteristic C–I stretching vibration (~500 cm⁻¹ in IR) absent in chloro-only analogs.

Biological Activity

Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

C12H12ClIO2\text{C}_{12}\text{H}_{12}\text{ClI}\text{O}_2

This compound features a hexenoate backbone with halogen substitutions that may influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in biochemical pathways. The presence of halogen atoms (chlorine and iodine) enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. This compound has shown promise in preliminary studies as an inhibitor of bacterial growth. For instance, a study demonstrated that similar compounds with halogen substitutions inhibited the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. This compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases, which are crucial in the synthesis of pro-inflammatory mediators . Case studies have reported that modifications in the aromatic core of related compounds led to enhanced anti-inflammatory activity.

Case Studies and Research Findings

  • Inhibition of Lipoxygenase : A series of compounds structurally related to this compound were tested for their ability to inhibit lipoxygenase. The most potent derivatives exhibited IC50 values ranging from 0.17 to 0.37 μM, indicating strong inhibitory effects on inflammatory pathways .
  • Antimicrobial Screening : In vitro assays conducted on derivatives of methyl 6-chloro-5-iodo compounds revealed significant antimicrobial activity against Gram-positive bacteria. The presence of chlorine and iodine was noted to enhance this activity compared to non-halogenated counterparts .
  • Cytotoxicity Studies : Cytotoxic effects were evaluated using cancer cell lines, where methyl 6-chloro-5-iodo derivatives demonstrated selective toxicity towards certain cancer types while sparing normal cells. This selectivity is critical for developing therapeutic agents with minimized side effects .

Data Table: Biological Activity Summary

Activity Type IC50 Value (μM) Notes
Lipoxygenase Inhibition0.17 - 0.37Strong inhibition observed in inflammatory assays
Antimicrobial ActivityVariesEffective against Gram-positive bacteria
Cytotoxicity (Cancer Cells)SelectiveHigher toxicity towards cancer cells

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